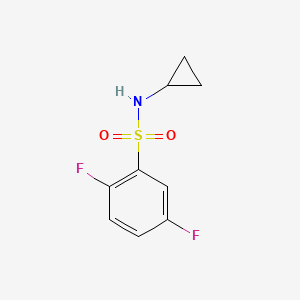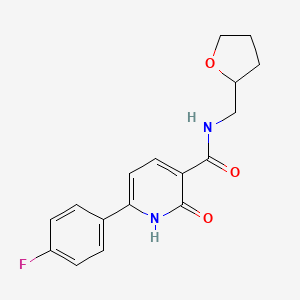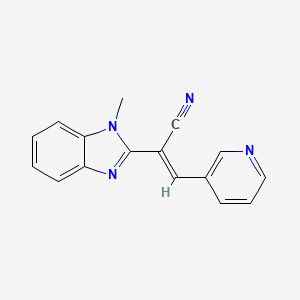![molecular formula C20H25NO5 B5438616 4-(2-methoxyphenoxy)-1-(spiro[2.3]hex-1-ylcarbonyl)-4-piperidinecarboxylic acid](/img/structure/B5438616.png)
4-(2-methoxyphenoxy)-1-(spiro[2.3]hex-1-ylcarbonyl)-4-piperidinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-methoxyphenoxy)-1-(spiro[2.3]hex-1-ylcarbonyl)-4-piperidinecarboxylic acid, also known as MHPC, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MHPC is a spirocyclic compound that contains a piperidine ring and an ether linkage, making it an interesting target for synthetic chemists.
Mechanism of Action
The exact mechanism of action of 4-(2-methoxyphenoxy)-1-(spiro[2.3]hex-1-ylcarbonyl)-4-piperidinecarboxylic acid is not fully understood, but it is believed to act on various molecular targets, including ion channels, enzymes, and receptors. This compound has been shown to modulate the activity of voltage-gated ion channels, which are involved in the regulation of neuronal excitability. It also inhibits the activity of enzymes involved in the biosynthesis of proinflammatory mediators, such as prostaglandins and leukotrienes. Furthermore, this compound has been shown to bind to certain receptors, such as the dopamine D2 receptor, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the target tissue and cell type. In neuronal cells, this compound has been found to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which promote neuronal survival and growth. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, by activating certain signaling pathways. In vascular cells, this compound has been found to inhibit the expression of adhesion molecules, which are involved in the recruitment of inflammatory cells to the site of injury.
Advantages and Limitations for Lab Experiments
4-(2-methoxyphenoxy)-1-(spiro[2.3]hex-1-ylcarbonyl)-4-piperidinecarboxylic acid has several advantages for lab experiments, including its high purity and stability, as well as its potential for diverse applications. However, there are also some limitations to its use, such as its relatively low solubility in water and its potential for toxicity at high concentrations. Careful dose-response studies are needed to determine the optimal concentration range for this compound in different experimental settings.
Future Directions
There are several future directions for the study of 4-(2-methoxyphenoxy)-1-(spiro[2.3]hex-1-ylcarbonyl)-4-piperidinecarboxylic acid, including the development of more efficient synthesis methods, the identification of its molecular targets and signaling pathways, and the evaluation of its pharmacokinetic and pharmacodynamic properties in vivo. Furthermore, the potential therapeutic applications of this compound in various diseases, such as neurodegenerative disorders, cancer, and cardiovascular diseases, should be further explored in preclinical and clinical studies. Finally, the use of this compound as a tool compound for chemical biology research, such as the identification of novel drug targets and the validation of drug leads, should also be considered.
Synthesis Methods
The synthesis of 4-(2-methoxyphenoxy)-1-(spiro[2.3]hex-1-ylcarbonyl)-4-piperidinecarboxylic acid involves the reaction of 4-(2-methoxyphenoxy)-1-bromobutane with spiro[2.3]hexane-1,4-dione in the presence of a base. The resulting intermediate is then treated with piperidine-4-carboxylic acid to yield this compound. The overall yield of this synthesis is around 40%, and the purity of the product can be improved by recrystallization.
Scientific Research Applications
4-(2-methoxyphenoxy)-1-(spiro[2.3]hex-1-ylcarbonyl)-4-piperidinecarboxylic acid has been studied for its potential therapeutic applications in various fields, including neurology, oncology, and cardiovascular diseases. In neurology, this compound has been shown to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease and Parkinson's disease. In oncology, this compound has been found to inhibit the growth of cancer cells and may be developed as an anticancer agent. In cardiovascular diseases, this compound has been shown to have anti-inflammatory and antioxidant effects and may be useful in the treatment of atherosclerosis and hypertension.
properties
IUPAC Name |
4-(2-methoxyphenoxy)-1-(spiro[2.3]hexane-2-carbonyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO5/c1-25-15-5-2-3-6-16(15)26-20(18(23)24)9-11-21(12-10-20)17(22)14-13-19(14)7-4-8-19/h2-3,5-6,14H,4,7-13H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMNZSQETLWPDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2(CCN(CC2)C(=O)C3CC34CCC4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-dimethoxy-2-[2-(2-methoxyphenyl)vinyl]-4H-3,1-benzoxazin-4-one](/img/structure/B5438537.png)


![1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5438543.png)
![1-(2,6-difluorobenzyl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5438551.png)

![N-butyl-2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-isopropylacetamide](/img/structure/B5438578.png)
![N-(5-{[(2-furylmethyl)amino]carbonyl}-2-methylphenyl)-2-furamide](/img/structure/B5438591.png)

![2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-3-(1H-indol-3-yl)acrylonitrile](/img/structure/B5438601.png)
![2-[3-(2-fluorophenyl)acryloyl]-4-methylphenyl 4-fluorobenzoate](/img/structure/B5438609.png)
![5-{4-[2-(4-sec-butylphenoxy)ethoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5438630.png)

